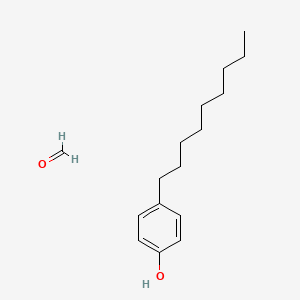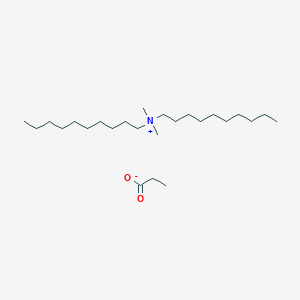
7-Hydroxy-6-nitro-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-6-nitro-3H-quinazolin-4-one is a quinazoline derivative, which belongs to the class of nitrogen-containing heterocyclic compounds.
Méthodes De Préparation
The synthesis of 7-Hydroxy-6-nitro-3H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of 2-amino-4-chlorobenzoic acid with formamide to form 2-chloroquinazolin-4-one.
Nitration: The nitration of 2-chloroquinazolin-4-one using a mixture of concentrated sulfuric acid and nitric acid yields 6-nitro-2-chloroquinazolin-4-one.
Hydrolysis: The final step involves the hydrolysis of 6-nitro-2-chloroquinazolin-4-one to produce this compound.
Analyse Des Réactions Chimiques
7-Hydroxy-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline-4,7-dione derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 6-aminoquinazoline-4,7-diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups using appropriate reagents and conditions
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-Hydroxy-6-nitro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits shikimate dehydrogenase by binding to its active site, thereby preventing the conversion of 3-dehydroshikimate to shikimate.
Tyrosine Kinase Inhibition: In the context of cancer treatment, this compound and its derivatives inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
7-Hydroxy-6-nitro-3H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness:
6-Nitroquinazoline-2,4-diol: This compound also inhibits shikimate dehydrogenase but differs in the position of the nitro and hydroxyl groups, which can affect its binding affinity and specificity.
4,7-Dichloro-6-nitroquinazoline: This derivative is used as an intermediate in the synthesis of various therapeutic agents, including tyrosine kinase inhibitors.
2,4,6-Trisubstituted Quinazolines: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Propriétés
Formule moléculaire |
C8H5N3O4 |
|---|---|
Poids moléculaire |
207.14 g/mol |
Nom IUPAC |
7-hydroxy-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-2-5-4(1-6(7)11(14)15)8(13)10-3-9-5/h1-3,12H,(H,9,10,13) |
Clé InChI |
DGAQZMKEHDOLCK-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1[N+](=O)[O-])O)N=CNC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzene, 1-nitro-3-[2-nitro-1-(nitromethyl)ethyl]-](/img/structure/B8581588.png)


![7-Iodo-6-methylbenzo[d]isothiazol-3-amine](/img/structure/B8581605.png)
![1-Methyl-4-[4-(methylsulfanyl)phenoxy]-2-(propylsulfanyl)benzene](/img/structure/B8581610.png)


![(4S)-4-[2-(Benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8581631.png)


![[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B8581663.png)



